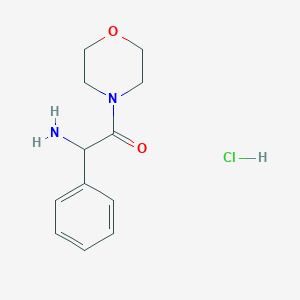

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride

CAS No.: 1214829-93-2

Cat. No.: VC5627735

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214829-93-2 |

|---|---|

| Molecular Formula | C12H17ClN2O2 |

| Molecular Weight | 256.73 |

| IUPAC Name | 2-amino-1-morpholin-4-yl-2-phenylethanone;hydrochloride |

| Standard InChI | InChI=1S/C12H16N2O2.ClH/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14;/h1-5,11H,6-9,13H2;1H |

| Standard InChI Key | FQCBRONXVDSRJP-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)C(C2=CC=CC=C2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

The compound’s molecular formula is C₁₂H₁₇ClN₂O₂, with a molecular weight of 256.73 g/mol. Its IUPAC name, 2-amino-1-morpholin-4-yl-2-phenylethanone hydrochloride, reflects the integration of a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) and a phenyl-substituted amino ketone. The hydrochloride salt enhances stability and solubility for laboratory handling.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1214829-93-2 |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

| IUPAC Name | 2-amino-1-morpholin-4-yl-2-phenylethanone; hydrochloride |

| SMILES | C1COCCN1C(=O)C(C2=CC=CC=C2)N.Cl |

| InChI Key | FQCBRONXVDSRJP-UHFFFAOYSA-N |

| PubChem CID | 45791563 |

The crystal structure likely involves ionic interactions between the protonated amine and chloride ion, stabilized by hydrogen bonding. The morpholine ring contributes to the molecule’s polarity, while the phenyl group introduces aromatic character.

Synthesis and Manufacturing

The synthesis of 2-amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride involves two primary steps: (1) formation of the base compound and (2) salt formation with hydrochloric acid.

Base Compound Synthesis

The base compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting morpholine with a phenyl-containing precursor, such as phenacyl bromide, under basic conditions. For example:

Subsequent amination introduces the amino group, often through reductive amination or displacement of a leaving group (e.g., halogen) with ammonia.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water), yielding the hydrochloride salt:

The reaction is typically conducted at room temperature, with the product isolated via filtration or crystallization.

Physical and Chemical Properties

As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents like water and ethanol, though exact solubility data are unavailable. Its melting point is uncharacterized, but related aryl morpholine hydrochlorides typically melt between 180–220°C. Stability studies suggest compatibility with standard laboratory storage conditions (2–8°C, inert atmosphere).

Reactivity and Functional Groups

-

Morpholine Ring: Participates in hydrogen bonding and serves as a hydrogen bond acceptor.

-

Amino Group: Prone to protonation, enabling salt formation and participation in Schiff base reactions.

-

Phenyl Group: Engages in π-π stacking and hydrophobic interactions.

The presence of multiple functional groups allows for further derivatization, such as acylation of the amine or alkylation of the morpholine nitrogen.

Pharmaceutical and Industrial Applications

Pharmaceutical Intermediates

The compound’s structure aligns with intermediates used in synthesizing kinase inhibitors, antipsychotics, and antimicrobial agents. For example:

-

Kinase Inhibitors: Morpholine fragments are common in drugs targeting PI3K and mTOR pathways.

-

Antipsychotics: Amino ketone derivatives may modulate dopamine or serotonin receptors.

Material Science

Morpholine derivatives are utilized in polymer stabilization and corrosion inhibition. The phenyl group could enhance material rigidity in specialty polymers.

| Derivative | Target Application |

|---|---|

| Acylated amine | Prodrug formulations |

| Schiff bases | Catalysts or metal ligands |

| Polymer-bound morpholine | Ion-exchange resins |

Comparison with Related Compounds

2-Aminoacetophenone Hydrochloride

A structurally simpler analog (CAS 5468-37-1) lacks the morpholine ring. It serves as a precursor in heterocyclic synthesis but offers fewer sites for functionalization .

Morpholine-Based Pharmaceuticals

Drugs like Apremilast (a PDE4 inhibitor) and Gefitinib (an EGFR inhibitor) incorporate morpholine rings, highlighting the pharmacophoric value of this moiety.

Future Research Directions

-

Biological Screening: Evaluate antimicrobial, anticancer, or CNS activity.

-

Process Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis).

-

Structure-Activity Relationships: Modify the phenyl or morpholine groups to enhance target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume